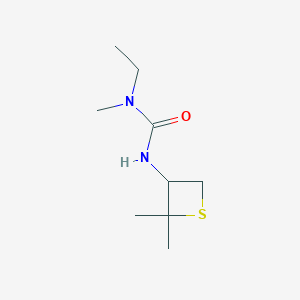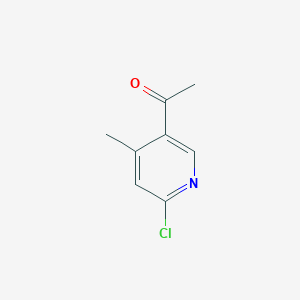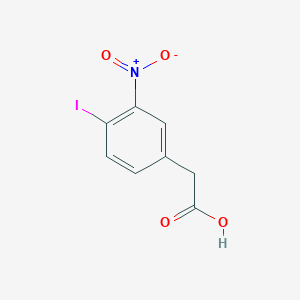![molecular formula C20H30F2N2O10 B13015493 Ethyl8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylatehemioxalate](/img/structure/B13015493.png)
Ethyl8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylatehemioxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 8-fluoro-2-oxa-6-azaspiro[34]octane-8-carboxylatehemioxalate is a synthetic compound with a unique spirocyclic structure It is characterized by the presence of a fluorine atom, an oxa-bridge, and an azaspiro ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylatehemioxalate typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through an annulation strategy, which involves the cyclization of a suitable precursor. This can be achieved using conventional chemical transformations such as cycloaddition or ring-closing metathesis.
Introduction of Functional Groups: The fluorine atom and the oxa-bridge are introduced through specific reactions. For example, fluorination can be achieved using reagents like Selectfluor, while the oxa-bridge can be formed through an etherification reaction.
Carboxylation: The carboxylate group is introduced via carboxylation reactions, often using carbon dioxide as a reagent.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as employing continuous flow reactors for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylatehemioxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylatehemioxalate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: It is employed in studies investigating the interaction of spirocyclic compounds with biological targets, including enzymes and receptors.
Wirkmechanismus
The mechanism of action of Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylatehemioxalate involves its interaction with specific molecular targets. The fluorine atom and the spirocyclic structure contribute to its binding affinity and selectivity. The compound may act on enzymes or receptors, modulating their activity through competitive or allosteric inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxa-6-azaspiro[3.4]octane: This compound shares the spirocyclic core but lacks the fluorine atom and carboxylate group.
8-Fluoro-2-oxa-6-azaspiro[3.4]octane: Similar structure but without the ethyl carboxylate group.
Uniqueness
Ethyl 8-fluoro-2-oxa-6-azaspiro[34]octane-8-carboxylatehemioxalate is unique due to the combination of its fluorine atom, oxa-bridge, and carboxylate group
Eigenschaften
Molekularformel |
C20H30F2N2O10 |
|---|---|
Molekulargewicht |
496.5 g/mol |
IUPAC-Name |
ethyl 5-fluoro-2-oxa-7-azaspiro[3.4]octane-5-carboxylate;oxalic acid |
InChI |
InChI=1S/2C9H14FNO3.C2H2O4/c2*1-2-14-7(12)9(10)4-11-3-8(9)5-13-6-8;3-1(4)2(5)6/h2*11H,2-6H2,1H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
NHIVTECSMXYTAL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CNCC12COC2)F.CCOC(=O)C1(CNCC12COC2)F.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl N-boc-4-azaspiro[2.5]octane-7-carboxylate](/img/structure/B13015435.png)


![2-[3-(Benzyloxy)oxetan-3-yl]ethan-1-ol](/img/structure/B13015458.png)



![tert-butyl (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate](/img/structure/B13015464.png)

![Ethyl 2-(methylthio)-7-oxo-5-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13015466.png)
![4-Methyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B13015468.png)

